![molecular formula C30H30N2O8 B2816276 N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866865-98-7](/img/structure/B2816276.png)
N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C30H30N2O8 and its molecular weight is 546.576. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
One line of research focuses on the synthesis and evaluation of compounds for their analgesic and anti-inflammatory activities. For instance, the study by Yusov et al. (2019) describes the synthesis of enaminoamides and their hydrochlorides, demonstrating significant analgesic effects comparable to known analgesics like sodium metamizole and displaying anti-inflammatory effects in models used for evaluation (Yusov et al., 2019). This indicates a potential interest in the development of novel therapeutic agents based on similar structural frameworks.
Structural Aspects and Properties
Research into the structural aspects and properties of compounds containing isoquinoline derivatives or related heterocyclic frameworks has been conducted. Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form gels or crystalline salts with mineral acids and showing variations in fluorescence properties upon different treatments, indicating their potential utility in material science and sensor applications (Karmakar et al., 2007).
Antitumor Activities
Another area of interest is the design and synthesis of compounds with potential antitumor activities. Al-Suwaidan et al. (2016) reported on a series of 3-benzyl-substituted-4(3H)-quinazolinones, highlighting compounds with broad-spectrum antitumor activity. This work emphasizes the importance of structural modifications to enhance biological activities and suggests the relevance of exploring similar compounds for anticancer research (Al-Suwaidan et al., 2016).
Molecular Docking and Antimicrobial Activities
The synthesis and biological evaluation of new derivatives for their antimicrobial and anticancer activities, accompanied by molecular docking studies, represent another significant area of investigation. Mehta et al. (2019) synthesized a series of acetamide derivatives, assessing their antimicrobial and anticancer properties. Such studies contribute to understanding the interaction mechanisms of these compounds with biological targets and their potential as leads for drug development (Mehta et al., 2019).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O8/c1-6-40-19-9-7-18(8-10-19)29(34)22-16-32(24-15-27(39-5)26(38-4)14-21(24)30(22)35)17-28(33)31-23-13-20(36-2)11-12-25(23)37-3/h7-16H,6,17H2,1-5H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTDBMIYXXLVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide |
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